molecular formula C18H22N2O6S B2720601 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034385-13-0

3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2720601
CAS RN: 2034385-13-0
M. Wt: 394.44
InChI Key: JKZQNWYTKJUJQF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a propanoyl group attached to the phenyl group, and a methylsulfonyl group attached to the phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy can be used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the piperidine ring might undergo reactions such as hydrogenation or functionalization .

Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

Compounds with piperidine structures have been investigated for their roles as inhibitors of Cytochrome P450 isoforms, which are crucial in drug metabolism and drug-drug interactions (Khojasteh et al., 2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt]. Such studies are pivotal for understanding how new drugs may interact within the human body, potentially leading to the development of safer medication with fewer adverse interactions.

Synthesis of N-heterocycles

Research on tert-butanesulfinamide has demonstrated its utility in the asymmetric synthesis of N-heterocycles, including piperidines and oxazolidines, which are common structural motifs in natural products and therapeutic agents (Philip et al., 2020)[https://consensus.app/papers/applications-tertbutanesulfinamide-synthesis-philip/7f9c847eb6cd51849e15de72ec0ee44e/?utm_source=chatgpt]. This indicates the potential for molecules like 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione to serve as building blocks in the synthesis of biologically active compounds.

Antioxidant Capacity and Chemical Interactions

The study of ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways (Ilyasov et al., 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt] highlights the importance of understanding the chemical interactions and antioxidant capacities of compounds, which can be relevant for designing molecules with potential therapeutic benefits, especially in combating oxidative stress-related diseases.

Chemokine Receptor Antagonism

Compounds featuring piperidine structures have been explored for their potential as chemokine receptor CCR3 antagonists, suggesting a role in treating allergic diseases such as asthma and allergic rhinitis (Willems & IJzerman, 2009)[https://consensus.app/papers/molecule-antagonists-chemokine-ccr3-receptors-willems/12935c44892b5edab3102dd8822e68e2/?utm_source=chatgpt]. This demonstrates the therapeutic potential of structurally related molecules in modulating immune responses and treating inflammation-related conditions.

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .

properties

IUPAC Name

3-[1-[3-(4-methylsulfonylphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S/c1-27(24,25)15-5-2-13(3-6-15)4-7-16(21)19-10-8-14(9-11-19)20-17(22)12-26-18(20)23/h2-3,5-6,14H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZQNWYTKJUJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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